molecular formula C21H25NO5 B14882201 4-butoxy-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methoxybenzamide

4-butoxy-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methoxybenzamide

Cat. No.: B14882201
M. Wt: 371.4 g/mol
InChI Key: AMHNGGHFXLNQLN-UHFFFAOYSA-N
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Description

4-butoxy-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methoxybenzamide is a complex organic compound characterized by its unique molecular structure. This compound is part of the benzamide family and contains a dioxin ring, which contributes to its distinct chemical properties. It is used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:

    Formation of the Benzamide Core: This step involves the reaction of 4-butoxybenzoic acid with appropriate amines under controlled conditions to form the benzamide core.

    Introduction of the Dioxin Ring: The dioxin ring is introduced through a cyclization reaction involving suitable precursors, such as dihydrobenzo[b][1,4]dioxin derivatives.

    Final Assembly: The final step involves the coupling of the benzamide core with the dioxin ring-containing intermediate under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-butoxy-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-butoxy-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid
  • 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)thiazole-2-thiol
  • Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Uniqueness

4-butoxy-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methoxybenzamide is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. Its dioxin ring and methoxybenzamide core make it particularly interesting for research in various fields.

Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

4-butoxy-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-methoxybenzamide

InChI

InChI=1S/C21H25NO5/c1-3-4-11-25-18-10-9-15(12-20(18)24-2)21(23)22-13-16-14-26-17-7-5-6-8-19(17)27-16/h5-10,12,16H,3-4,11,13-14H2,1-2H3,(H,22,23)

InChI Key

AMHNGGHFXLNQLN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)NCC2COC3=CC=CC=C3O2)OC

Origin of Product

United States

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